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Compound of Interest

Compound Name: (R)-4-Benzyl-3-methylmorpholine

Cat. No.: B3152879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

molecule (R)-4-Benzyl-3-methylmorpholine. Due to the limited availability of directly

published experimental spectra for this specific compound, this document combines data from

closely related analogs with established experimental protocols to offer a detailed

characterization profile. The information herein is intended to support research, drug

development, and quality control activities where this morpholine derivative is of interest.

Molecular Structure
(R)-4-Benzyl-3-methylmorpholine is a substituted morpholine with a benzyl group attached to

the nitrogen atom and a methyl group at the 3-position. The stereochemistry at the chiral center

is designated as (R).

Molecular Formula: C₁₂H₁₇NO

Molecular Weight: 191.27 g/mol

Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for (R)-4-
Benzyl-3-methylmorpholine and its close structural analogs.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

expected ¹H and ¹³C NMR chemical shifts for (R)-4-Benzyl-3-methylmorpholine are predicted

based on the analysis of related structures, such as 4-benzylmorpholine and N-substituted

morpholines.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for (R)-4-Benzyl-3-methylmorpholine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20-7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~3.50-3.80 Multiplet 2H
Morpholine ring

protons (-OCH₂)

~3.45 Singlet 2H
Benzyl protons (-

NCH₂Ph)

~2.70-2.90 Multiplet 1H
Morpholine ring proton

(-CH(CH₃)-)

~2.30-2.60 Multiplet 2H
Morpholine ring

protons (-NCH₂)

~1.90-2.20 Multiplet 2H
Morpholine ring

protons (-CH₂)

~1.00 Doublet 3H Methyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for (R)-4-Benzyl-3-methylmorpholine
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Chemical Shift (δ) ppm Assignment

~138 Aromatic quaternary carbon

~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~67 Morpholine ring carbon (-OCH₂)

~62 Benzyl carbon (-NCH₂Ph)

~58 Morpholine ring carbon (-CH(CH₃)-)

~54 Morpholine ring carbon (-NCH₂)

~51 Morpholine ring carbon (-CH₂)

~15 Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

predicted IR absorption bands for (R)-4-Benzyl-3-methylmorpholine are based on the

characteristic frequencies of aromatic C-H, aliphatic C-H, C-N, and C-O bonds.

Table 3: Predicted IR Spectroscopic Data for (R)-4-Benzyl-3-methylmorpholine
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Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 Medium Aromatic C-H stretch

2950-2800 Strong
Aliphatic C-H stretch (CH₃,

CH₂, CH)

1600, 1495, 1450 Medium-Weak
Aromatic C=C skeletal

vibrations

1120-1080 Strong C-O-C stretch (ether)

1200-1100 Medium C-N stretch (tertiary amine)

750-700 Strong
Aromatic C-H out-of-plane

bend (monosubstituted)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The expected mass spectrum of (R)-4-Benzyl-3-methylmorpholine would

show a molecular ion peak [M]⁺ and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for (R)-4-Benzyl-3-methylmorpholine

m/z Possible Fragment

191 [M]⁺ (Molecular Ion)

176 [M - CH₃]⁺

91 [C₇H₇]⁺ (Tropylium ion)

100 [C₅H₁₀NO]⁺ (Morpholine ring fragment)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above. These protocols are based on standard laboratory practices for the analysis

of morpholine derivatives.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3152879?utm_src=pdf-body
https://www.benchchem.com/product/b3152879?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.4c02670
https://pmc.ncbi.nlm.nih.gov/articles/PMC11223217/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3152879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of (R)-4-Benzyl-3-
methylmorpholine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in

an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans

to achieve a good signal-to-noise ratio.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR.

Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat oil between two KBr or NaCl plates.

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃)

and place it in a liquid IR cell.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample holder or the solvent, which is then subtracted

from the sample spectrum.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR

spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source. Common techniques include:

Electron Ionization (EI): For volatile and thermally stable compounds.

Electrospray Ionization (ESI): For less volatile or thermally labile compounds, often

coupled with liquid chromatography (LC-MS).

Instrumentation: Employ a mass spectrometer such as a quadrupole, time-of-flight (TOF), or

ion trap analyzer.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine

the exact mass and elemental composition.[4]

Workflow Visualization
The general workflow for the spectroscopic analysis of (R)-4-Benzyl-3-methylmorpholine is

depicted in the following diagram.
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Workflow for Spectroscopic Characterization
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A generalized workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

This guide serves as a foundational resource for professionals working with (R)-4-Benzyl-3-
methylmorpholine. While the provided data is based on sound chemical principles and
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analogous structures, it is recommended to acquire experimental data on a purified sample for

definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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